molecular formula C8H18O B011189 4-Ethyl-3-hexanol CAS No. 19780-44-0

4-Ethyl-3-hexanol

Cat. No.: B011189
CAS No.: 19780-44-0
M. Wt: 130.23 g/mol
InChI Key: BOJLCKCCKQMGKD-UHFFFAOYSA-N
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Description

4-Ethyl-3-hexanol is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96958. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalyst in Polymerization : 4-Ethyl-3-hexanol is used as a catalyst in the ring-opening copolymerization reaction between cyclohexene oxide and CO2, as described by Pankhurst et al. (2019) in their study published in Dalton Transactions (Pankhurst et al., 2019).

  • NMR Experiments : It is utilized in nonionic liquid crystalline media for partial alignment of biological macromolecules in a magnetic field, which is critical for NMR experiments. This application was explored by Rückert and Otting (2000) in the Journal of the American Chemical Society (Rückert & Otting, 2000).

  • Study of Relaxation in Alcohols : The research by Murthy and Tyagi (2002) in the Journal of Chemical Physics investigated the structural relaxation in alcohols, with specific reference to this compound (Murthy & Tyagi, 2002).

  • Emission Reduction in Diesel Engines : An additive derivative, 2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl hexanoate, based on this compound, is identified as effective in reducing emissions in diesel engines, as found by Oprescu et al. (2014) in Fuel Processing Technology (Oprescu et al., 2014).

  • Plasticizer Industry : It's essential in the plasticizer industry as a precursor for bis diesters (2-ethyl hexyl) phthalate (DEHP), according to Virgana et al. (2018) in the International Journal of Engineering & Technology (Virgana et al., 2018).

  • Solvent Extraction : this compound is used for extracting pentavalent vanadium from solutions, achieving high extraction yields, as researched by Razavi et al. (2017) in Separation and Purification Technology (Razavi et al., 2017).

  • Fragrance Ingredient : It also serves as a fragrance ingredient in various applications, as documented by McGinty et al. (2010) in Food and Chemical Toxicology (McGinty et al., 2010).

  • Heat Transformer Performance : In an experimental study, adding this compound to a lithium bromide mixture in a heat transformer showed significant improvements in performance, as explored by Rivera and Cerezo (2005) in the International Journal of Energy Research (Rivera & Cerezo, 2005).

  • Indoor Air Pollution Study : This compound was studied for its role in indoor air pollution and associated health effects by Sakai et al. (2006) in the Journal of Environmental Monitoring (Sakai et al., 2006).

  • Advanced Control in Petro-Chemical Processes : Its role in the development and implementation of modern control algorithms for petro-chemical processes was discussed by Rusu-Both (2017) (Rusu-Both, 2017).

Properties

IUPAC Name

4-ethylhexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-7(5-2)8(9)6-3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJLCKCCKQMGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401037127
Record name 4-Ethyl-3-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-44-0
Record name 3-Hexanol, 4-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexanol, 4-ethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethyl-3-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hexanol, 4-ethyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell me about the distribution behavior of 4-Ethyl-3-hexanol in a system containing water and an organic solvent?

A1: The research paper "The distribution of branched octanols between dodecane and water" [] investigates the distribution coefficient of this compound and other branched octanols between water and dodecane. This helps understand the compound's relative affinity for these two phases. The study found that this compound prefers the dodecane phase, indicating its hydrophobic nature. This information is valuable for potential applications like extraction processes or understanding its behavior in biological systems with both aqueous and lipid environments.

Q2: Is there any information available regarding the physical and spectroscopic properties of this compound?

A2: While the provided abstracts don't provide specific spectroscopic data for this compound, they do indicate that techniques like FTIR spectroscopy have been employed to characterize similar compounds []. FTIR could be used to identify characteristic functional groups, like the hydroxyl group in this compound. For a complete characterization, additional techniques like NMR spectroscopy and mass spectrometry would be necessary.

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